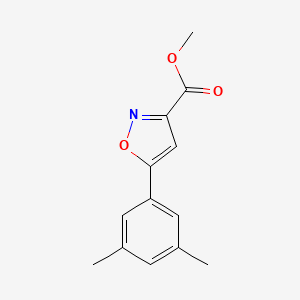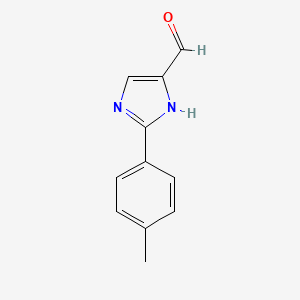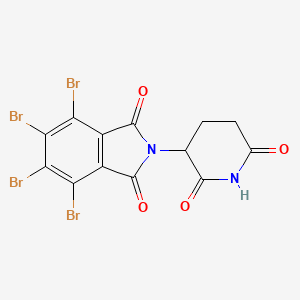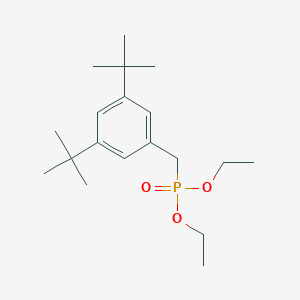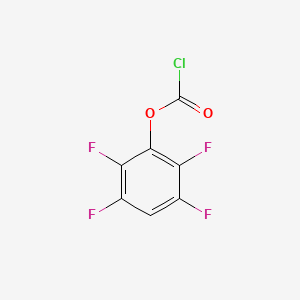
2,3,5,6-Tetrafluorophenyl Chloroformate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,3,5,6-Tetrafluorophenyl Chloroformate is an organic compound widely used in organic synthesis and chemical research. It is known for its reactivity and stability, making it a valuable reagent in various chemical processes. The compound is characterized by the presence of four fluorine atoms on the phenyl ring and a chloroformate group, which contributes to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,5,6-Tetrafluorophenyl Chloroformate typically involves the reaction of 2,3,5,6-tetrafluorophenol with phosgene. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
C6H2F4OH+COCl2→C6H2F4OCOCl+HCl
The reaction is usually conducted in an inert atmosphere, such as nitrogen or argon, to prevent moisture from interfering with the reaction. The temperature is maintained at a low level to control the reaction rate and avoid side reactions.
Industrial Production Methods
In industrial settings, the production of this compound follows similar principles but on a larger scale. The use of continuous flow reactors and automated systems ensures consistent product quality and high yield. The process involves the careful handling of phosgene, a toxic and hazardous reagent, under stringent safety protocols.
Analyse Des Réactions Chimiques
Types of Reactions
2,3,5,6-Tetrafluorophenyl Chloroformate undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloroformate group is highly reactive towards nucleophiles, leading to the formation of carbamates, carbonates, and other derivatives.
Hydrolysis: In the presence of water, the compound hydrolyzes to form 2,3,5,6-tetrafluorophenol and carbon dioxide.
Esterification: It reacts with alcohols to form esters, which are useful intermediates in organic synthesis.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, and thiols are common nucleophiles that react with this compound.
Solvents: Organic solvents such as dichloromethane, tetrahydrofuran, and acetonitrile are typically used to dissolve the reactants and facilitate the reaction.
Catalysts: In some cases, catalysts like pyridine or triethylamine are used to enhance the reaction rate and yield.
Major Products
The major products formed from the reactions of this compound include:
Carbamates: Formed by the reaction with amines.
Esters: Formed by the reaction with alcohols.
Carbonates: Formed by the reaction with diols.
Applications De Recherche Scientifique
2,3,5,6-Tetrafluorophenyl Chloroformate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent for the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and polymers.
Biology: The compound is employed in the modification of biomolecules, such as proteins and peptides, for labeling and crosslinking studies.
Medicine: It is used in the development of drug delivery systems and prodrugs, where the chloroformate group acts as a protective group or a linker.
Industry: The compound is utilized in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of 2,3,5,6-Tetrafluorophenyl Chloroformate involves the formation of a reactive intermediate, which then undergoes nucleophilic attack by various nucleophiles. The molecular targets and pathways involved depend on the specific reaction and the nature of the nucleophile. The presence of fluorine atoms on the phenyl ring enhances the reactivity of the chloroformate group, making it more susceptible to nucleophilic attack.
Comparaison Avec Des Composés Similaires
2,3,5,6-Tetrafluorophenyl Chloroformate can be compared with other similar compounds, such as:
2,3,5,6-Tetrafluorophenol: This compound lacks the chloroformate group and is less reactive towards nucleophiles.
Phenyl Chloroformate: This compound lacks the fluorine atoms on the phenyl ring, resulting in different reactivity and stability.
2,3,5,6-Tetrafluorobenzoyl Chloride: This compound has a benzoyl chloride group instead of a chloroformate group, leading to different chemical properties and applications.
The uniqueness of this compound lies in its combination of fluorine atoms and the chloroformate group, which imparts distinct reactivity and stability, making it a valuable reagent in various chemical processes.
Propriétés
Formule moléculaire |
C7HClF4O2 |
|---|---|
Poids moléculaire |
228.53 g/mol |
Nom IUPAC |
(2,3,5,6-tetrafluorophenyl) carbonochloridate |
InChI |
InChI=1S/C7HClF4O2/c8-7(13)14-6-4(11)2(9)1-3(10)5(6)12/h1H |
Clé InChI |
HRBHUPQNDWIYTK-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C(=C(C(=C1F)F)OC(=O)Cl)F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


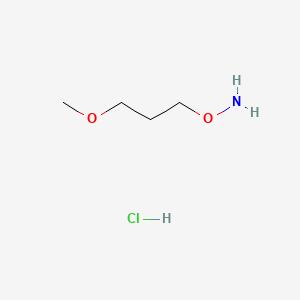
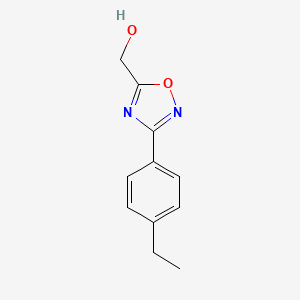
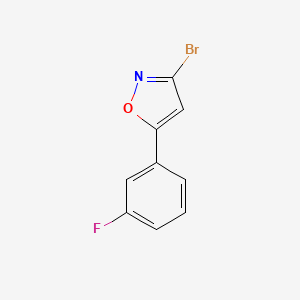
![[3-(3-Chloro-4-fluorophenyl)-1,2,4-oxadiazol-5-yl]methanol](/img/structure/B13691530.png)
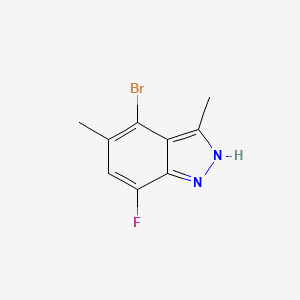


![Benzyl 4-[2-(Boc-amino)acetamido]butanoate](/img/structure/B13691551.png)

